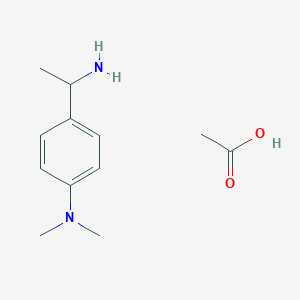

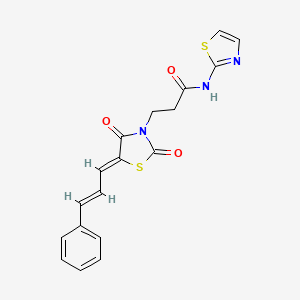

![molecular formula C13H22N2O3 B2986836 tert-Butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate CAS No. 1236861-77-0](/img/structure/B2986836.png)

tert-Butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1236861-77-0 . It is offered by several suppliers including Benchchem and Enamine .

Molecular Structure Analysis

The molecular weight of this compound is 254.33 . The IUPAC name is tert-butyl (E)-3- (3- (dimethylamino)acryloyl)azetidine-1-carboxylate . The InChI code is 1S/C13H22N2O3/c1-13 (2,3)18-12 (17)15-8-10 (9-15)11 (16)6-7-14 (4)5/h6-7,10H,8-9H2,1-5H3/b7-6+ .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is room temperature .Scientific Research Applications

Synthesis and Utilization in Organic Chemistry

A significant application of tert-butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate in scientific research is its role in synthetic organic chemistry. This compound serves as a precursor or intermediate in the synthesis of various biologically active molecules and complex organic structures. For instance, its derivatives have been used in the synthesis of novel azetidine-containing compounds, which are important in medicinal chemistry due to their potential pharmaceutical applications. The efficiency of tert-butyl azetidine derivatives in reactions with nitriles and carbonyl substrates to generate imidazoline, oxazolidine, and tetrahydropyrimidine products has been demonstrated, showcasing the versatility of these compounds in creating diverse chemical structures with potential therapeutic benefits (Yadav & Sriramurthy, 2005).

Chiral Auxiliary and Building Blocks

Another area of application involves using tert-butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate derivatives as chiral auxiliaries and building blocks in peptide synthesis. These compounds enable the preparation of enantiomerically pure amino acids and peptides, crucial for the development of new drugs with specific chiral configurations. For example, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, highlights the potential of azetidine derivatives in accessing new chemical spaces that are complementary to traditional piperidine systems, offering new opportunities for drug discovery and development (Meyers et al., 2009).

Applications in Nucleoside Chemistry

In nucleoside chemistry, tert-butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate derivatives have been utilized in the synthesis of amide-linked ribonucleoside dimers, which are significant for the development of novel oligonucleotides with potential therapeutic applications. These synthetic strategies allow for efficient coupling of nucleoside precursors to create novel nucleotide analogs that can be further explored for their biological activities and applications in treating various diseases (Peterson et al., 1999).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name |

tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-10(9-15)11(16)6-7-14(4)5/h6-7,10H,8-9H2,1-5H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZRDEFGROCFOZ-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)C=CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)/C=C/N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

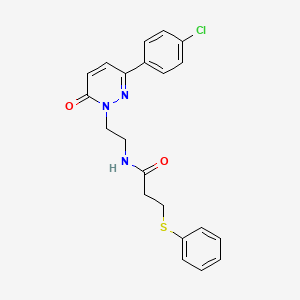

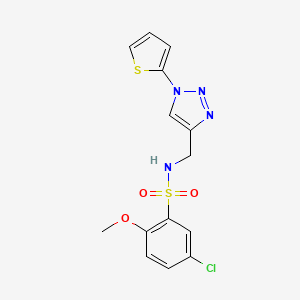

![Methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2986753.png)

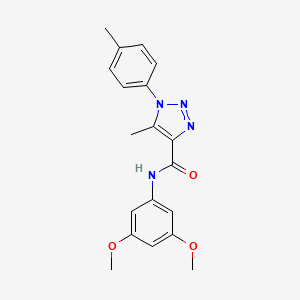

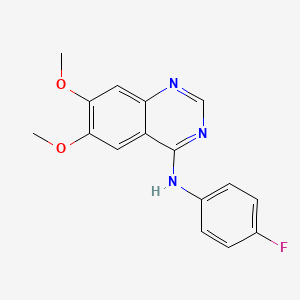

![1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]](/img/structure/B2986758.png)

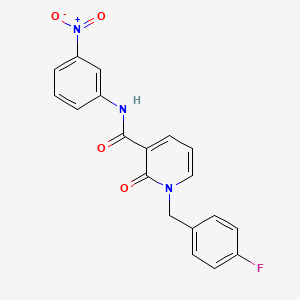

![N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2986760.png)